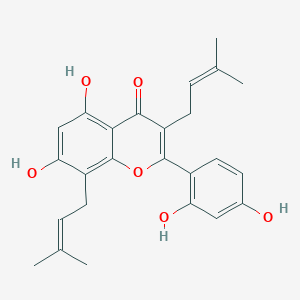

Kuwanon C

Description

A major compound of ramulus mori that has potent ability on tyrosinase inhibition

Properties

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-8-17-20(28)12-21(29)22-23(30)18(9-6-14(3)4)24(31-25(17)22)16-10-7-15(26)11-19(16)27/h5-7,10-12,26-29H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQYBLOHTQWSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212148 | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62949-79-5 | |

| Record name | Kuwanon C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62949-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062949795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mulberrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

148 - 150 °C | |

| Record name | Mulberrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029507 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isolating Kuwanon C from Morus alba Root Bark: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of Kuwanon C, a promising prenylated flavonoid, from the root bark of Morus alba (white mulberry). The methodologies detailed herein are synthesized from established phytochemical research and are intended to equip researchers with the necessary protocols for extraction, fractionation, and purification of this bioactive compound.

Introduction

Kuwanon C is a naturally occurring flavonoid found in the root bark of Morus alba, a plant with a long history of use in traditional medicine.[1] Recent scientific investigations have highlighted its potential pharmacological activities, particularly its pro-apoptotic effects in various cancer cell lines. This has spurred interest in its potential as a lead compound for drug development. This document outlines the core experimental procedures for isolating Kuwanon C for further research and development.

Data Presentation: Quantitative Overview

The isolation of Kuwanon C is a multi-step process with yields varying based on the starting material and the efficiency of the extraction and purification techniques employed. While specific yield data for Kuwanon C is not extensively reported, the following table provides an overview of relevant quantitative data gathered from phytochemical studies on Morus alba root bark.

| Parameter | Value/Range | Method of Determination | Source |

| Starting Material | Dried Root Bark of Morus alba | - | [2] |

| Initial Extraction Solvent | 80% Methanol (B129727) or 70% Ethanol (B145695) | - | [2][3] |

| Fractionation Solvent | Ethyl Acetate (B1210297) | Liquid-Liquid Partitioning | [3] |

| Reported Purity of Commercial Kuwanon C | 98.04% | High-Performance Liquid Chromatography (HPLC) | [4] |

| Yield of Related Flavonoid (Kuwanon H) from Ethyl Acetate Extract | 0.13% | Gravimetric analysis after chromatographic purification | [5] |

| Yield of Related Flavonoid (Kuwanon G) from Ethyl Acetate Fraction | ~1.9% (1,011 mg from 53 g) | Gravimetric analysis after chromatographic purification | [3] |

| Yield of Related Flavonoid (Kuwanon E) from Ethyl Acetate Fraction | ~0.08% (43.7 mg from 53 g) | Gravimetric analysis after chromatographic purification | [3] |

Note: The yields of Kuwanon G, H, and E are provided to give a potential, albeit indirect, indication of the expected yield for Kuwanon C, as they are structurally related compounds isolated using similar methodologies.

Experimental Protocols

The following protocols describe the key stages in the isolation of Kuwanon C from Morus alba root bark.

Plant Material Preparation and Extraction

-

Preparation: The root bark of Morus alba is air-dried and then coarsely powdered using a mechanical grinder.[2]

-

Extraction: The powdered root bark is extracted with 80% aqueous methanol or 70% aqueous ethanol at room temperature for 24-48 hours. The extraction is typically repeated three times to ensure maximum recovery of bioactive compounds.[2][3]

-

Concentration: The combined extracts are filtered and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[3]

Solvent Partitioning and Fractionation

-

Suspension: The crude extract is suspended in water.

-

Liquid-Liquid Partitioning: The aqueous suspension is sequentially partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate. The ethyl acetate fraction is known to be rich in flavonoids, including Kuwanon C.[3]

-

Concentration: The ethyl acetate fraction is collected and concentrated to dryness under reduced pressure.

Chromatographic Purification

The purification of Kuwanon C from the ethyl acetate fraction is achieved through a series of column chromatography steps.

-

Silica (B1680970) Gel Column Chromatography:

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate, with increasing polarity.

-

Procedure: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the column. The column is eluted with the mobile phase gradient, and fractions are collected.

-

Monitoring: The collected fractions are monitored by Thin Layer Chromatography (TLC) to identify those containing Kuwanon C.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

Stationary Phase: ODS silica gel.

-

Mobile Phase: A gradient of methanol and water.

-

Procedure: Fractions from the silica gel column that are rich in Kuwanon C are pooled, concentrated, and further purified on an ODS column to separate compounds based on their hydrophobicity.

-

-

Sephadex LH-20 Column Chromatography:

-

Stationary Phase: Sephadex LH-20.

-

Mobile Phase: Methanol.

-

Procedure: This final purification step separates compounds based on their molecular size, yielding highly purified Kuwanon C.

-

Purity Analysis

The purity of the isolated Kuwanon C is determined using High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small percentage of formic acid).

-

Detection: UV detector, with the wavelength set to the maximum absorbance of Kuwanon C.

-

Quantification: The purity is calculated by comparing the peak area of Kuwanon C to the total peak area of all components in the chromatogram.

Mandatory Visualizations

Experimental Workflow for Kuwanon C Isolation

Caption: Workflow for the isolation and purification of Kuwanon C.

Signaling Pathway of Kuwanon C-Induced Apoptosis

Caption: Signaling pathway of Kuwanon C-induced apoptosis in cancer cells.

Conclusion

The isolation of Kuwanon C from Morus alba root bark is a well-documented process that relies on standard phytochemical techniques. While yields can vary, the protocols outlined in this guide provide a robust framework for obtaining this bioactive flavonoid for research purposes. The potent pro-apoptotic activity of Kuwanon C, mediated through the induction of mitochondrial and endoplasmic reticulum stress, underscores its therapeutic potential and warrants further investigation by the scientific and drug development communities.

References

- 1. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba [mdpi.com]

- 2. Three New Isoprenylated Flavonoids from the Root Bark of Morus alba - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of Morus alba L. and Natural Products Including Morusin on In Vivo Secretion and In Vitro Production of Airway MUC5AC Mucin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

The Multifaceted Biological Activities of Kuwanon C: A Technical Guide for Researchers

Introduction: Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a compound of significant interest within the scientific community.[1][2] Its diverse pharmacological properties, ranging from anticancer and antiviral to anti-inflammatory and antioxidant effects, position it as a promising candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides an in-depth overview of the biological activities of Kuwanon C, with a focus on its mechanisms of action, supported by quantitative data and detailed experimental protocols. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to facilitate future studies.

Anticancer Activity

Kuwanon C has demonstrated potent cytotoxic effects against a variety of cancer cell lines.[4][5][6] Its anticancer activity is primarily attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[4][5][6][7]

Induction of Apoptosis and Cell Cycle Arrest

Studies have shown that Kuwanon C can induce apoptosis through both the intrinsic and extrinsic pathways. In breast cancer cells (MDA-MB231 and T47D), Kuwanon C upregulates the expression of the pro-apoptotic protein Bax and cleaved-caspase-3, key mediators of the mitochondrial-mediated apoptotic pathway.[4] Furthermore, it has been observed to induce endoplasmic reticulum (ER) stress, as evidenced by the upregulation of unfolded protein response-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[4] In cervical cancer cells (HeLa), Kuwanon C has been shown to disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors.[5][6] This compound also impacts cell cycle progression, effectively halting cell proliferation.[4][5][6]

Signaling Pathways in Anticancer Activity

The anticancer effects of Kuwanon C are mediated through the modulation of several key signaling pathways. A primary mechanism involves the induction of mitochondrial-mediated apoptosis, triggered by an increase in intracellular ROS. This leads to a cascade of events including the upregulation of p21, a cyclin-dependent kinase inhibitor, which contributes to cell cycle arrest.[4]

Quantitative Anticancer Data

The following table summarizes the cytotoxic activity of Kuwanon C against various cancer cell lines.

| Cell Line | Cancer Type | Measurement | Value | Reference(s) |

| P388 | Mouse Lymphoma | IC₅₀ | 14 µg/mL | [3] |

| MDA-MB231 & T47D | Breast Cancer | IC₅₀ | Concentration-dependent decrease in cell proliferation | [4] |

| HeLa | Cervical Cancer | IC₅₀ | More potent than Paclitaxel and Cisplatin | [5][6][7] |

Antiviral Activity

Kuwanon C has shown promising antiviral efficacy, particularly against SARS-CoV-2.[1][8][9] Its mechanism of action involves the inhibition of viral entry into host cells.

Inhibition of SARS-CoV-2 Entry

Research has demonstrated that Kuwanon C can block the interaction between the SARS-CoV-2 spike S1 receptor-binding domain (RBD) and the human angiotensin-converting enzyme 2 (ACE2) receptor.[8][9] By targeting both the spike protein and the ACE2 receptor, Kuwanon C effectively prevents the virus from attaching to and entering host cells.[8][9] This was confirmed through competitive ELISA and BLItz system analyses.[8][9]

Quantitative Antiviral Data

The inhibitory activity of Kuwanon C against SARS-CoV-2 is presented below.

| Target | Measurement | Value | Reference(s) |

| SARS-CoV-2 Spike S1 RBD:ACE2 Interaction | IC₅₀ | 91.4 µM | [2][10] |

Anti-inflammatory and Antioxidant Activities

Kuwanon C exhibits significant anti-inflammatory and antioxidant properties, contributing to its potential therapeutic applications in a range of diseases.[1][2]

Anti-inflammatory Mechanism

The anti-inflammatory effects of Kuwanon C are mediated, in part, through the regulation of the NF-κB and Nrf2/HO-1 signaling pathways.[10][11] It has been shown to inhibit the production of pro-inflammatory mediators.[11]

Antioxidant Capacity

Kuwanon C is a potent antioxidant, capable of scavenging free radicals.[3] This activity is a key component of its neuroprotective effects.[3]

Quantitative Antioxidant Data

The antioxidant capacity of Kuwanon C has been quantified using the DPPH radical scavenging assay.

| Assay | Measurement | Value | Reference(s) |

| DPPH Radical Scavenging | EC₅₀ | 72.99 µg/mL | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Kuwanon C's biological activities.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[14]

-

Compound Treatment: Treat the cells with various concentrations of Kuwanon C for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).[14]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[13][15]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.[16][17][18]

Protocol:

-

Solution Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol (B145695) (e.g., 0.1 mM). Prepare serial dilutions of Kuwanon C and a positive control (e.g., ascorbic acid) in the same solvent.[16]

-

Reaction Mixture: In a 96-well plate, add a specific volume of the sample or standard solution to an equal volume of the DPPH working solution.[16]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[16]

-

Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[17]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[19][20][21]

Protocol:

-

Protein Extraction: Lyse cells treated with Kuwanon C using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[22]

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit (e.g., BCA assay).[22]

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[23]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[21]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[20]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, caspase-3, p-p65, Nrf2) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

-

Detection: Detect the protein bands using a chemiluminescence detection system.[22]

Conclusion

Kuwanon C is a promising natural compound with a broad spectrum of biological activities. Its potent anticancer, antiviral, anti-inflammatory, and antioxidant properties, coupled with its well-defined mechanisms of action, make it a compelling candidate for further preclinical and clinical development. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding and application of this remarkable flavonoid.

References

- 1. news-medical.net [news-medical.net]

- 2. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction | MDPI [mdpi.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Mulberry Component Kuwanon C Exerts Potent Therapeutic Efficacy In Vitro against COVID-19 by Blocking the SARS-CoV-2 Spike S1 RBD:ACE2 Receptor Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. wmcresearch.substack.com [wmcresearch.substack.com]

- 11. mdpi.com [mdpi.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 14. benchchem.com [benchchem.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. acmeresearchlabs.in [acmeresearchlabs.in]

- 17. benchchem.com [benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western blot protocol | Abcam [abcam.com]

- 21. bosterbio.com [bosterbio.com]

- 22. benchchem.com [benchchem.com]

- 23. ptglab.com [ptglab.com]

Kuwanon C chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological effects of Kuwanon C. Detailed experimental protocols for key biological assays are presented, along with an exploration of its mechanisms of action, including the modulation of critical signaling pathways. All quantitative data are summarized in structured tables for ease of reference, and complex biological pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of Kuwanon C for potential therapeutic applications.

Chemical Structure and Identification

Kuwanon C is a flavonoid characterized by a C25 skeleton, featuring two isoprenyl groups attached to the flavone (B191248) backbone. These prenyl groups significantly contribute to its lipophilicity and biological activity.

Table 1: Chemical Identifiers for Kuwanon C

| Identifier | Value |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-3,8-bis(3-methylbut-2-enyl)chromen-4-one[1] |

| Molecular Formula | C₂₅H₂₆O₆[1] |

| Molecular Weight | 422.48 g/mol [2] |

| CAS Number | 62949-79-5[1] |

| SMILES | CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)C[1] |

| InChI Key | UWQYBLOHTQWSQD-UHFFFAOYSA-N[1] |

Physicochemical Properties

Kuwanon C is a yellow crystalline solid.[3] Its physicochemical properties are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of Kuwanon C

| Property | Value | Source |

| Melting Point | 153-156 °C | [3] |

| pKa (Predicted) | 6.70 ± 0.40 | [3] |

| λmax | 264 nm | [1] |

| Solubility | Soluble in DMSO, methanol (B129727), ethanol | [1][3] |

| Appearance | Yellow crystalline powder | [3] |

| Storage | Store at -20°C for long-term stability | [2] |

Biological Activities and Quantitative Data

Kuwanon C exhibits a range of biological activities, including antioxidant, antibacterial, and cytotoxic effects. The following table summarizes the key quantitative data from various in vitro studies.

Table 3: Summary of Biological Activities of Kuwanon C

| Activity | Assay | Cell Line/Organism | Endpoint | Result | Reference |

| Antioxidant | DPPH Radical Scavenging | Cell-free | EC₅₀ | 72.99 µg/mL | [1] |

| Antibacterial | Minimum Inhibitory Concentration (MIC) | E. coli | MIC | 10 µg/mL | [1] |

| S. typhimurium | MIC | 25 µg/mL | [1] | ||

| S. epidermis | MIC | 6.25 µg/mL | [1] | ||

| S. aureus | MIC | 6.25 µg/mL | [1] | ||

| Cytotoxicity | MTT Assay | P388 (murine leukemia) | IC₅₀ | 14 µg/mL | [1] |

Mechanisms of Action: Signaling Pathways

Kuwanon C exerts its biological effects through the modulation of several key signaling pathways, most notably the HO-1/Nrf2 pathway, which is central to the cellular antioxidant and anti-inflammatory response.

HO-1/Nrf2 Signaling Pathway

Under conditions of oxidative stress, Kuwanon C has been shown to promote the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2). In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the upregulation of cytoprotective enzymes, including Heme Oxygenase-1 (HO-1). HO-1 plays a critical role in cellular defense against oxidative stress and inflammation.

Caption: Kuwanon C modulation of the HO-1/Nrf2 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of Kuwanon C.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Protocol:

-

Preparation of DPPH Solution: A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol.

-

Sample Preparation: Kuwanon C is dissolved in methanol to create a stock solution, from which serial dilutions are made.

-

Reaction: In a 96-well plate, a fixed volume of the DPPH solution is added to each well containing the different concentrations of Kuwanon C or a control (methanol).

-

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated, and the EC₅₀ value is determined.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of Kuwanon C that inhibits the visible growth of bacteria.

Caption: Experimental workflow for the MIC assay.

Protocol:

-

Preparation of Kuwanon C Dilutions: Serial two-fold dilutions of Kuwanon C are prepared in a suitable broth medium in a 96-well plate.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Inoculation: Each well containing the Kuwanon C dilutions is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Observation and MIC Determination: The wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of Kuwanon C that completely inhibits visible bacterial growth.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of Kuwanon C on cell viability by measuring the metabolic activity of cells.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cells (e.g., P388 murine leukemia cells) are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.

-

Treatment: The cells are treated with various concentrations of Kuwanon C and incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Incubation: The plate is incubated for 2-4 hours to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

-

Measurement and Calculation: The absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Conclusion

Kuwanon C is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical structure and diverse biological activities, including antioxidant, antibacterial, and cytotoxic effects, make it a compelling candidate for further investigation in drug discovery and development. The detailed experimental protocols and understanding of its modulation of key signaling pathways, such as the HO-1/Nrf2 system, provide a solid foundation for future research aimed at harnessing the full therapeutic potential of this promising flavonoid. This technical guide serves as a valuable resource to facilitate and guide these future endeavors.

References

Kuwanon C (CAS Number: 62949-79-5): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (white mulberry), has emerged as a promising natural compound with a wide spectrum of biological activities. This technical guide provides an in-depth overview of Kuwanon C (CAS No. 62949-79-5), summarizing its physicochemical properties, and detailing its multifaceted pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antibacterial, and antiviral activities. This document consolidates quantitative data from various studies into structured tables for comparative analysis. Furthermore, it provides detailed experimental protocols for key biological assays and visualizes the underlying signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Physicochemical Properties

Kuwanon C is a structurally unique flavonoid characterized by the presence of two prenyl groups, which contribute significantly to its bioactivity. Its fundamental physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 62949-79-5 | |

| Molecular Formula | C₂₅H₂₆O₆ | [1] |

| Molecular Weight | 422.5 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in DMSO | [1] |

| λmax | 264 nm | [1] |

Quantitative Biological Activity Data

The diverse pharmacological effects of Kuwanon C have been quantified in numerous studies. The following tables summarize the key inhibitory and cytotoxic concentrations across various biological activities.

Table 2.1: Anticancer Activity

| Cell Line | Cancer Type | Measurement | Value | Reference(s) |

| P388 | Mouse Lymphoma | IC₅₀ | 14 µg/mL | [1][2] |

| HeLa | Cervical Cancer | IC₅₀ | More potent than Paclitaxel and Cisplatin | [3][4][5][6] |

| MDA-MB-231 | Breast Cancer | IC₅₀ | Concentration-dependent decrease in cell proliferation | [2][7] |

| T47D | Breast Cancer | IC₅₀ | Concentration-dependent decrease in cell proliferation | [2][7] |

Table 2.2: Antimicrobial Activity

| Microorganism | Activity | Measurement | Value (µg/mL) | Reference(s) |

| Escherichia coli | Antibacterial | MIC | 10 | [1][2] |

| Salmonella typhimurium | Antibacterial | MIC | 25 | [1] |

| Staphylococcus epidermis | Antibacterial | MIC | 6.25 | [1] |

| Staphylococcus aureus | Antibacterial | MIC | 6.25 | [1] |

Table 2.3: Antiviral Activity

| Virus | Test System | Measurement | Value | Reference(s) |

| SARS-CoV-2 | Spike S1 RBD:ACE2 Interaction | IC₅₀ | 91.4 µM | [8] |

| SARS-CoV-2 (clinical isolate) | Infection in Vero cells | IC₅₀ | 7.7 µM | [8][9] |

Table 2.4: Antioxidant Activity

| Assay | Measurement | Value (µg/mL) | Reference(s) |

| DPPH Radical Scavenging | EC₅₀ | 72.99 | [1][2] |

Mechanisms of Action and Signaling Pathways

Kuwanon C exerts its biological effects through the modulation of several key signaling pathways. This section details the molecular mechanisms underlying its anticancer and anti-inflammatory activities.

Anticancer Mechanism: Induction of Apoptosis

Kuwanon C has been shown to induce apoptosis in cancer cells through the intrinsic pathway, primarily by targeting mitochondria and the endoplasmic reticulum (ER).

-

Mitochondrial Dysfunction: Kuwanon C disrupts the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. It upregulates the expression of the pro-apoptotic protein Bax while the effect on the anti-apoptotic protein Bcl-2 is also a key area of investigation, thereby increasing the Bax/Bcl-2 ratio. This ultimately leads to the activation of executioner caspases, such as caspase-3.[7]

-

Endoplasmic Reticulum Stress: The compound induces ER stress, triggering the Unfolded Protein Response (UPR). This is evidenced by the upregulation of UPR-related proteins such as ATF4, GADD34, HSPA5, and DDIT3.[7] Prolonged ER stress can lead to apoptosis.

-

Reactive Oxygen Species (ROS) Production: A significant increase in intracellular ROS levels is observed following treatment with Kuwanon C.[7] This oxidative stress further contributes to mitochondrial damage and the induction of apoptosis.

Anti-inflammatory Mechanism: Modulation of NF-κB and Nrf2/HO-1 Pathways

Kuwanon C exhibits anti-inflammatory properties by targeting two critical signaling cascades: the NF-κB and the Nrf2/HO-1 pathways.

-

Inhibition of NF-κB Pathway: In inflammatory conditions, Kuwanon C can inhibit the activation of the NF-κB pathway. This involves preventing the degradation of IκBα, which in turn sequesters the p65 subunit of NF-κB in the cytoplasm, inhibiting its nuclear translocation and subsequent transcription of pro-inflammatory genes.

-

Activation of Nrf2/HO-1 Pathway: Kuwanon C can activate the Nrf2 signaling pathway. Under cellular stress, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. In the nucleus, it binds to the Antioxidant Response Element (ARE), leading to the transcription of antioxidant genes, including Heme Oxygenase-1 (HO-1), which has potent anti-inflammatory effects.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of Kuwanon C.

Cell Viability Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

-

Compound Treatment: Treat cells with various concentrations of Kuwanon C for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the desired concentrations of Kuwanon C for the specified duration.

-

Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)

This assay uses the fluorescent probe JC-1 to measure changes in mitochondrial membrane potential.

Protocol:

-

Cell Treatment: Treat cells with Kuwanon C at various concentrations.

-

JC-1 Staining: Incubate the cells with JC-1 staining solution (typically 5-10 µg/mL) for 15-30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove the excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

-

Data Analysis: Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.

Intracellular Reactive Oxygen Species (ROS) Detection (DCFH-DA Assay)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels.

References

- 1. caymanchem.com [caymanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

anticancer mechanism of action of Kuwanon C

An In-depth Technical Guide on the Core Anticancer Mechanism of Action of Kuwanon C

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kuwanon C, a prenylated flavonoid isolated from Morus alba (mulberry), has emerged as a potent anticancer agent with a multifaceted mechanism of action.[1] This document provides a comprehensive technical overview of its core anticancer activities, focusing on its ability to induce apoptosis, inhibit cell proliferation, and modulate key cellular signaling pathways. Through a detailed analysis of existing literature, this guide summarizes quantitative bioactivity data, outlines detailed experimental protocols, and visualizes the complex molecular interactions governed by Kuwanon C. The primary mechanism centers on its ability to target the mitochondria and endoplasmic reticulum, leading to a cascade of events including the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, induction of ER stress, and ultimately, programmed cell death.[2][3][4][5] Notably, in several studies, Kuwanon C has demonstrated superior efficacy compared to conventional chemotherapeutic agents like paclitaxel (B517696) and cisplatin, highlighting its potential as a promising candidate for future drug development.[2][3]

Core Anticancer Mechanisms of Action

Kuwanon C exerts its anticancer effects through a coordinated series of cellular events, primarily targeting the core machinery of cell survival and proliferation.

Induction of Oxidative Stress via Reactive Oxygen Species (ROS) Generation

A primary and critical mechanism of Kuwanon C is the induction of significant intracellular oxidative stress. It triggers a substantial, time- and concentration-dependent increase in reactive oxygen species (ROS) in cancer cells.[2][6] This surge in ROS disrupts cellular homeostasis and activates downstream signaling pathways that favor apoptosis. The increase in ROS has been observed in various cancer cell lines, including HeLa and breast cancer cells.[2][6] This effect is a cornerstone of its cytotoxicity, as the addition of an antioxidant like N-Acetylcysteine (NAC) can partially rescue the cancer cells from Kuwanon C-induced viability inhibition.[4]

Targeting of Mitochondria and Endoplasmic Reticulum (ER)

Kuwanon C directly interacts with the membranes of both the mitochondria and the endoplasmic reticulum, disrupting their structure and function.[2][3][5]

-

Mitochondrial Disruption: Treatment with Kuwanon C leads to a significant decrease in the mitochondrial membrane potential (ΔΨm).[2][4][7] This depolarization is a key initiating event in the intrinsic pathway of apoptosis. The structural integrity of the mitochondria is severely compromised, leading to the release of pro-apoptotic factors into the cytoplasm.[8]

-

Endoplasmic Reticulum Stress: The compound also induces ER stress, evidenced by the upregulation of proteins involved in the unfolded protein response (UPR), such as ATF4, GADD34, HSPA5, and DDIT3.[6] This sustained ER stress contributes to the overall apoptotic signaling.

Induction of Apoptosis via the Intrinsic Pathway

The culmination of ROS production, mitochondrial damage, and ER stress is the potent induction of apoptosis. Flow cytometry analysis confirms a significant increase in the apoptotic cell population following treatment.[2][6] The mechanism is primarily mediated through the intrinsic, or mitochondrial, pathway. Key molecular events include:

-

Upregulation of Pro-Apoptotic Proteins: Kuwanon C increases the expression of pro-apoptotic proteins like Bax, NOXA, and GADD34.[4][6]

-

Activation of Caspases: It leads to the activation of key executioner caspases, such as cleaved-caspase-3 (c-caspase3).[6]

-

Gene Expression Changes: At the transcriptional level, Kuwanon C upregulates a suite of apoptosis-related genes, including GADD45A, CASP3, and CASP4.[2][4]

Inhibition of Proliferation and Cell Cycle Arrest

In addition to inducing cell death, Kuwanon C is a potent inhibitor of cancer cell proliferation.[6] This is demonstrated through wound healing, colony formation, and EdU proliferation assays, which show a concentration-dependent inhibition of cell growth and division.[2][8] The compound also modulates the cell cycle. It has been shown to upregulate the expression of the cyclin-dependent kinase inhibitor p21, a key regulator that can halt cell cycle progression.[6] Furthermore, it impacts the expression of other cell cycle-related genes such as PCNA, CDKN1A, KIF20A, and E2F1.[2]

Quantitative Bioactivity Data

The cytotoxic and biological activities of Kuwanon C have been quantified across various cancer cell lines and assays. The following tables summarize the key findings.

| Parameter | Cell Line | Cancer Type | Value/Observation | Reference(s) |

| IC₅₀ | P388 | Mouse Lymphoma | 14 µg/mL | [1][9] |

| IC₅₀ | HeLa | Cervical Cancer | Reported to be more potent than Paclitaxel and Cisplatin. | [2][3][10] |

| Cell Proliferation | MDA-MB-231, T47D | Breast Cancer | Concentration-dependent decrease in cell proliferation. | [6][9] |

| Antioxidant Activity | DPPH Radical Scavenging | Cell-free | EC₅₀ = 72.99 µg/mL | [1][9] |

Table 1: Cytotoxic and Antioxidant Activity of Kuwanon C.

| Gene/Protein | Effect | Cancer Cell Line | Reference(s) |

| p21 | Upregulation | MDA-MB-231, T47D | [6] |

| Bax | Upregulation | MDA-MB-231, T47D | [6] |

| Cleaved Caspase-3 | Upregulation | MDA-MB-231, T47D | [6] |

| GADD34 | Upregulation | HeLa, MDA-MB-231, T47D | [4][6] |

| NOXA | Upregulation | HeLa | [4] |

| ATF4, HSPA5, DDIT3 | Upregulation | MDA-MB-231, T47D | [6] |

| GADD45A, CASP3, CASP4 | Upregulation | HeLa | [2][4] |

Table 2: Effect of Kuwanon C on Key Apoptosis, Cell Cycle, and ER Stress-Related Genes and Proteins.

Signaling Pathways and Visualizations

The anticancer mechanism of Kuwanon C involves a cascade of interconnected signaling events. The following diagrams, generated using Graphviz, illustrate these core pathways and standard experimental workflows.

Caption: Anticancer signaling pathway of Kuwanon C.

Caption: General workflow for in vitro cytotoxicity assessment.

Caption: Standard workflow for Western Blot analysis.

Detailed Experimental Protocols

The following protocols are generalized methodologies based on standard practices cited in the literature for investigating the anticancer effects of Kuwanon C.

Cell Viability (MTT/MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of Kuwanon C in culture medium. Remove the old medium from the wells and add 100 µL of the Kuwanon C dilutions. Include a vehicle control (e.g., DMSO at the highest concentration used for the drug) and a no-treatment control. Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[9][10]

-

Reagent Addition: After incubation, add 10-20 µL of MTT (5 mg/mL in PBS) or MTS solution to each well.[9][10] Incubate for 4 hours at 37°C, allowing viable cells to convert the tetrazolium salt into formazan crystals.

-

Solubilization: For MTT, carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10] For MTS, this step is not necessary as the product is soluble.

-

Absorbance Measurement: Gently shake the plate and measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[7][10]

-

Data Analysis: Express cell viability as a percentage relative to the vehicle control. Calculate the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture.

-

Cell Lysis: Culture and treat cells with Kuwanon C in 6-well plates. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[10]

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[10][11]

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p21, anti-cleaved-caspase-3) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[12]

-

Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Wash the membrane again three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[10]

Apoptosis Assay by Flow Cytometry

This method quantifies the percentage of apoptotic and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Kuwanon C for the desired duration.[10]

-

Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.[10]

-

Staining: Wash the cells with cold PBS. Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.

Intracellular ROS Detection

This assay measures the level of intracellular reactive oxygen species.

-

Cell Culture and Treatment: Plate cells in a 96-well plate or 6-well plate and treat with Kuwanon C. Include a positive control (e.g., H₂O₂) and a vehicle control.[13]

-

Probe Loading: After treatment, wash the cells with PBS and load them with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), in serum-free medium.[13]

-

Incubation: Incubate for 30-60 minutes at 37°C in the dark.[13]

-

Measurement: Wash the cells to remove the excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer (Excitation ~485 nm, Emission ~535 nm).[13]

Conclusion and Future Directions

Kuwanon C is a compelling natural product with a well-defined, multi-pronged anticancer mechanism. Its ability to co-opt fundamental cellular processes—specifically by inducing overwhelming oxidative stress and disrupting mitochondrial and ER function—makes it a potent inducer of apoptosis in cancer cells. The quantitative data, though still limited for some cell lines, consistently points to high efficacy. The detailed protocols provided herein offer a standardized framework for further investigation and validation of its effects.

Future research should focus on elucidating its precise molecular binding partners on mitochondrial and ER membranes, exploring its efficacy in in vivo models, and investigating potential synergistic effects when combined with existing chemotherapies. A deeper understanding of its impact on other major cancer-related signaling pathways, such as PI3K/Akt and NF-κB, will further clarify its therapeutic potential.[14] Given its potent activity and favorable comparisons to established drugs, Kuwanon C represents a highly promising lead compound for the development of novel anticancer therapeutics.

References

- 1. caymanchem.com [caymanchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wmcresearch.substack.com [wmcresearch.substack.com]

- 6. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Western blot protocol | Abcam [abcam.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. benchchem.com [benchchem.com]

- 14. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer [mdpi.com]

Kuwanon C: A Potential Neuroprotective Agent in Parkinson's Disease Models - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Current therapeutic strategies primarily focus on managing symptoms, highlighting the urgent need for novel neuroprotective agents that can slow or halt the disease's progression. Kuwanon C, a flavonoid isolated from the root bark of Morus alba (white mulberry), has garnered interest for its diverse biological activities, including anti-inflammatory and antioxidant effects. This technical guide consolidates the current understanding of the neuroprotective potential of Kuwanon C and related compounds in the context of Parkinson's disease models. It details the key signaling pathways involved, provides comprehensive experimental protocols for in vitro studies, and presents quantitative data from a closely related compound, Kuwanon V, to illustrate the neurogenic potential within this class of molecules.

Introduction to Kuwanon C and its Neuroprotective Potential

Kuwanon C is a prenylated flavonoid that has been investigated for various pharmacological properties. In the context of neurodegeneration, its potent anti-inflammatory and antioxidant effects are of particular interest. The pathology of Parkinson's disease is intrinsically linked to neuroinflammation and oxidative stress, making compounds with these properties promising therapeutic candidates. While direct studies on Kuwanon C in established Parkinson's disease models are emerging, research on related compounds and its known mechanisms of action provide a strong rationale for its investigation.

Core Signaling Pathways in Neuroprotection

The neuroprotective effects of Kuwanon C and related flavonoids are believed to be mediated through the modulation of key signaling pathways that govern cellular responses to oxidative stress and inflammation.

The Nrf2/HO-1 Pathway: A Master Regulator of Antioxidant Defense

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] In the presence of oxidative stress or electrophilic compounds like certain flavonoids, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1).[1][2] HO-1 is a potent antioxidant enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have been shown to have neuroprotective effects.[3] The activation of the Nrf2/HO-1 pathway is a critical mechanism by which neuronal cells can mitigate oxidative damage.[1][2]

Inhibition of the NF-κB Pathway: Attenuating Neuroinflammation

Neuroinflammation, primarily mediated by activated microglia, is a key contributor to the progressive nature of Parkinson's disease. The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[4][5] In response to inflammatory stimuli, such as lipopolysaccharide (LPS) or signals from damaged neurons, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB).[5] This allows the NF-κB dimers (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][6] Compounds like Kuwanon T and Sanggenon A, which are structurally related to Kuwanon C, have been shown to inhibit NF-κB activation, thereby suppressing the production of these inflammatory mediators.[4]

References

- 1. mdpi.com [mdpi.com]

- 2. Hinokitiol Offers Neuroprotection Against 6-OHDA-Induced Toxicity in SH-SY5Y Neuroblastoma Cells by Downregulating mRNA Expression of MAO/α-Synuclein/LRRK2/PARK7/PINK1/PTEN Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 4. Neuroprotection against 6-OHDA-induced oxidative stress and apoptosis in SH-SY5Y cells by 5,7-Dihydroxychromone: Activation of the Nrf2/ARE pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotector kynurenic acid increases neuronal cell survival through neprilysin induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protection of 6-OHDA neurotoxicity by PGF2α through FP-ERK-Nrf2 signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Kuwanon C: A Technical Guide to its Antibacterial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial properties of Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus species. This document summarizes the available quantitative data on its antibacterial spectrum, details the experimental methodologies used in key studies, and illustrates its proposed mechanism of action.

Antibacterial Spectrum of Kuwanon C

Kuwanon C has demonstrated significant antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined in several studies. The available data is summarized in the table below.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | NCTC 4163 | 6.25 | Mazimba et al., 2011 |

| Staphylococcus aureus | - | 6.25 | Sohn et al., 2004[1] |

| Staphylococcus epidermis | - | 6.25 | Sohn et al., 2004[1] |

| Bacillus subtilis | NCTC 10073 | 125 | Mazimba et al., 2011 |

| Micrococcus flavus | NCTC 2665 | 125 | Mazimba et al., 2011 |

| Streptococcus faecalis | NCTC 775 | 500 | Mazimba et al., 2011 |

| Gram-Negative Bacteria | |||

| Escherichia coli | - | 10 | Sohn et al., 2004[1] |

| Salmonella typhimurium | - | 25 | Sohn et al., 2004[1] |

| Salmonella abony | NCIMB 6017 | 500 | Mazimba et al., 2011 |

| Pseudomonas aeruginosa | NCIMB 10421 | >500 | Mazimba et al., 2011 |

Experimental Protocols

The following section details the methodologies employed in the key studies that have determined the antibacterial spectrum of Kuwanon C.

Minimum Inhibitory Concentration (MIC) Determination

The primary method used to quantify the antibacterial activity of Kuwanon C is the determination of the Minimum Inhibitory Concentration (MIC) through broth dilution techniques.

1. Broth Microdilution Method (as described by Sohn et al., 2004)

-

Bacterial Strains and Culture Conditions: Four bacterial species (Escherichia coli, Salmonella typhimurium, Staphylococcus epidermis, and Staphylococcus aureus) were utilized. The bacteria were cultured in an appropriate broth medium to achieve a standardized inoculum.

-

Preparation of Kuwanon C: A stock solution of Kuwanon C was prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to ensure its solubility in the aqueous culture medium.

-

Assay Procedure:

-

A 96-well microtiter plate was used for the assay.

-

Serial two-fold dilutions of the Kuwanon C stock solution were prepared in the wells of the microtiter plate using a suitable broth medium.

-

A standardized bacterial suspension was added to each well, resulting in a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Control wells were included: a positive control (broth with bacterial inoculum, no Kuwanon C) and a negative control (broth only).

-

The microtiter plate was incubated under appropriate conditions (e.g., 37°C for 16-24 hours).

-

-

Determination of MIC: The MIC was determined as the lowest concentration of Kuwanon C at which no visible bacterial growth was observed.

2. Serial Dilution Method (as described by Mazimba et al., 2011)

-

Bacterial Strains and Culture Conditions: A panel of six bacterial strains was used: Staphylococcus aureus (NCTC 4163), Bacillus subtilis (NCTC 10073), Micrococcus flavus (NCTC 2665), Streptococcus faecalis (NCTC 775), Salmonella abony (NCIMB 6017), and Pseudomonas aeruginosa (NCIMB 10421).

-

Preparation of Kuwanon C: A stock solution of Kuwanon C was prepared and serially diluted in a suitable broth medium.

-

Assay Procedure:

-

The assay was performed in test tubes containing the serially diluted Kuwanon C.

-

Each tube was inoculated with a standardized suspension of the test microorganism.

-

The tubes were incubated under optimal growth conditions.

-

-

Determination of MIC: The MIC was recorded as the lowest concentration of Kuwanon C that inhibited visible bacterial growth.

Mechanism of Action

While the precise molecular targets of Kuwanon C are still under investigation, the available evidence for Kuwanon C and structurally related flavonoids points towards a multi-faceted mechanism of action primarily targeting the bacterial cell envelope. Two key proposed mechanisms are the disruption of the cell membrane and the inhibition of efflux pumps.

Proposed Antibacterial Mechanisms of Kuwanon C

References

Kuwanon C: A Technical Guide to its Pro-Apoptotic Activity in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kuwanon C, a prenylated flavonoid isolated from the root bark of Morus alba (mulberry), has emerged as a promising natural compound in oncology research.[1] Extensive in vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of cancer cell lines, including breast, cervical, and glioma cells.[2][3] This technical document provides a comprehensive overview of the mechanisms underlying Kuwanon C's ability to induce programmed cell death. It details the core signaling pathways involved, summarizes key quantitative findings, presents detailed experimental protocols for assessing its activity, and provides visual representations of these processes to guide further research and development.

Core Mechanism of Action: A Multi-Faceted Induction of Apoptosis

Kuwanon C exerts its anticancer effects through the coordinated activation of multiple cellular stress pathways, primarily converging on the induction of apoptosis. The principal mechanisms identified are the intrinsic (mitochondrial) pathway of apoptosis, endoplasmic reticulum (ER) stress, and the induction of cell cycle arrest.[2][4][5]

Intrinsic Apoptosis and ER Stress Signaling

Kuwanon C treatment disrupts cellular homeostasis by targeting both the mitochondria and the endoplasmic reticulum.[4][5] It stimulates a significant increase in intracellular reactive oxygen species (ROS), which contributes to mitochondrial dysfunction.[2][3] This is characterized by a disruption of the mitochondrial membrane potential, a critical event in the intrinsic apoptotic pathway.[4][5] Concurrently, Kuwanon C induces ER stress, evidenced by the upregulation of unfolded protein response (UPR) markers such as ATF4, HSPA5, GADD34, and DDIT3 (also known as CHOP).[2]

These events lead to a shift in the balance of the B-cell lymphoma 2 (Bcl-2) family of proteins. Kuwanon C upregulates the expression of the pro-apoptotic protein Bax while suppressing anti-apoptotic members, leading to mitochondrial outer membrane permeabilization (MOMP).[2] This cascade culminates in the activation of effector caspases, such as cleaved caspase-3 (c-caspase3), which execute the final stages of apoptosis.[2] The ER stress pathway further contributes to apoptosis through the upregulation of pro-apoptotic proteins like NOXA.[3][5]

Cell Cycle Arrest

In addition to inducing apoptosis, Kuwanon C impedes cancer cell proliferation by causing cell cycle arrest.[4][5] This is mediated, at least in part, by the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21.[2] By inhibiting CDK activity, p21 prevents cells from transitioning through critical checkpoints in the cell cycle, thereby halting their division and proliferation.[2][6]

Quantitative Data Summary

The following table summarizes the observed effects of Kuwanon C across various human cancer cell lines. While many studies confirm potent activity, specific IC₅₀ values are not always reported, highlighting the need for further standardized quantitative analysis.[7]

| Cancer Type | Cell Line(s) | Effect | Measurement | Value / Observation |

| Breast Cancer | MDA-MB-231, T47D | Inhibition of Proliferation | MTS Assay | Concentration-dependent decrease in cell proliferation.[2][8] |

| Induction of Apoptosis | Flow Cytometry | Upregulation of pro-apoptotic proteins Bax and cleaved caspase-3.[2] | ||

| Cervical Cancer | HeLa | Inhibition of Proliferation | Cell Viability Assay | Potent anti-proliferative and pro-apoptotic effects.[3][4] |

| Reported to be more potent than paclitaxel (B517696) and cisplatin.[3][4][7] | ||||

| Cell Cycle Arrest | Flow Cytometry | Significant impact on cell cycle progression.[4][5] | ||

| Glioma | LN229 | Inhibition of Proliferation | Cell Viability Assay | Potent anti-proliferative effects observed.[3] |

| Mouse Lymphoma | P388 | Cytotoxicity | IC₅₀ | 14 µg/mL.[8] |

| General | N/A | Antioxidant Activity | DPPH Radical Scavenging | EC₅₀ of 72.99 µg/mL.[8] |

Detailed Experimental Protocols

Standardized methodologies are crucial for the accurate assessment of Kuwanon C's anticancer activities. The following protocols are compiled from established methods cited in the literature.

General Experimental Workflow

The typical workflow for evaluating the anticancer effects of Kuwanon C involves initial cell culture and treatment, followed by a battery of assays to determine its impact on cell viability, apoptosis, and specific protein expression.

Cell Viability Assay (MTT/MTS)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[8]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]

-

Compound Treatment: Treat cells with a range of Kuwanon C concentrations for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).[7]

-

Reagent Addition: Add 10-20 µL of MTT (5 mg/mL) or MTS solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. Viable cells will metabolize the tetrazolium salt into colored formazan (B1609692) crystals.[8]

-

Solubilization: If using MTT, add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

Apoptosis Assay (Annexin V-FITC / PI Staining by Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

-

Cell Preparation: Treat cells with Kuwanon C as required. Harvest both adherent and floating cells by trypsinization and centrifugation.[9]

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[10]

-

Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[10]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[10]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[10]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[10]

-

Protein Extraction: Lyse Kuwanon C-treated and control cells using RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.[10]

-

SDS-PAGE: Denature protein lysates and separate them based on molecular weight using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[10]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., Bax, cleaved caspase-3, p21, GADD34) and a loading control (e.g., β-actin, GAPDH).[10]

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using a digital imaging system.[10]

Conclusion

Kuwanon C is a potent, multi-targeted natural compound that effectively induces apoptosis in various cancer cell lines. Its ability to simultaneously induce mitochondrial dysfunction, ER stress, and cell cycle arrest makes it a compelling candidate for further preclinical and clinical investigation. The data and protocols presented in this guide offer a foundational resource for researchers aiming to explore the therapeutic potential of Kuwanon C. Future studies should focus on establishing standardized IC₅₀ values across a wider range of cell lines, elucidating the complete network of its molecular targets, and evaluating its efficacy and safety in in vivo models.

References

- 1. mdpi.com [mdpi.com]

- 2. Kuwanon C inhibits proliferation and induction of apoptosis via the intrinsic pathway in MDA-MB231 and T47D breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Kuwanon C Inhibits Tumor Cell Proliferation and Induces Apoptosis by Targeting Mitochondria and Endoplasmic Reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Technical Guide: Solubility and Applications of Kuwanon C

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the solubility of Kuwanon C, a prenylated flavonoid isolated from Morus alba (white mulberry), in dimethyl sulfoxide (B87167) (DMSO) and other organic solvents. It includes detailed experimental protocols for solubility determination and relevant biological pathways where Kuwanon C is active.

Introduction to Kuwanon C

Kuwanon C (also known as Mulberrin) is a flavonoid compound recognized for its diverse biological activities, including antioxidant, antimicrobial, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] Its molecular formula is C₂₅H₂₆O₆, with a molecular weight of approximately 422.5 g/mol .[1][3] Structurally, it is a flavone (B191248) characterized by the presence of two isopentenyl groups, which contribute to its bioactivity and influence its solubility profile.[4][5][6] Understanding the solubility of Kuwanon C is critical for its application in in vitro and in vivo research, as well as for the development of potential therapeutic agents.

Solubility Profile of Kuwanon C

The solubility of a compound is a crucial physicochemical property that affects its bioavailability and efficacy in biological systems. Kuwanon C is generally characterized as a yellow crystalline powder.[7]

Qualitative Solubility

Kuwanon C is readily soluble in several common organic solvents. Multiple sources confirm its solubility in Dimethyl Sulfoxide (DMSO), methanol, and ethanol.[1][2][7] This makes these solvents suitable for preparing stock solutions for a wide range of biological assays.

Quantitative Solubility Data

While extensive quantitative data across a wide range of solvents is limited in publicly available literature, specific concentrations have been reported, particularly for DMSO, which is a common solvent for preparing high-concentration stock solutions in drug discovery.

| Solvent | Molarity (mM) | Concentration (mg/mL) | Notes |

| DMSO | 236.70 | 100.0 | Suitable for high-concentration stock solutions.[8] |

| Methanol | Soluble | Soluble | Specific quantitative data not readily available.[7] |

| Ethanol | Soluble | Soluble | Used for dissolving flavonoid extracts for assays.[7][9] |

| PBS (1% DMSO) | Up to 400 µM | ~0.17 mg/mL | Kuwanon C has been used in aqueous buffers with a small percentage of DMSO to maintain solubility for kinetic studies.[10][11] |

Note: Solubility can be affected by factors such as temperature, purity of the compound, and the presence of residual solvents from crystallization.[8] Warming and sonication can facilitate the dissolution process.[8]

Experimental Protocols

The following sections describe standard methodologies for determining flavonoid solubility and preparing solutions for biological experiments.

Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of Kuwanon C powder to a known volume of the selected solvent (e.g., DMSO, ethanol, acetonitrile) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Separation: After equilibration, allow the suspension to settle. Centrifuge the sample to pellet the excess, undissolved solid.

-

Sampling: Carefully collect a precise volume of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with an appropriate solvent. Quantify the concentration of dissolved Kuwanon C using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol for Preparing Stock Solutions

For most in vitro biological studies, a high-concentration stock solution of Kuwanon C is prepared in 100% DMSO.

-

Weighing: Accurately weigh a desired mass of Kuwanon C powder.

-

Dissolution: Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 100 mg/mL or ~237 mM).[8]

-

Solubilization: Vortex or sonicate the mixture until the solid is completely dissolved, resulting in a clear, yellow solution.[7]

-

Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

-